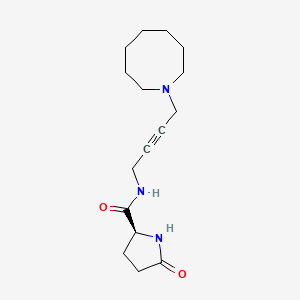![molecular formula C10H13N3O B12733456 3-[(2S)-1-Nitroso-2-piperidinyl]pyridine CAS No. 1795786-06-9](/img/structure/B12733456.png)
3-[(2S)-1-Nitroso-2-piperidinyl]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Nitrosoanabasine is a tobacco-specific nitrosamine, a class of compounds known for their potent carcinogenic properties. It is formed as a result of the nitrosation of nicotine, a process that occurs during the curing and processing of tobacco. The compound has the molecular formula C10H13N3O and a molecular weight of 191.23 g/mol . It is a minor tobacco alkaloid and is considered a significant biomarker for exposure to tobacco smoke .
准备方法
Synthetic Routes and Reaction Conditions
1-Nitrosoanabasine can be synthesized through the nitrosation of anabasine, a naturally occurring alkaloid found in tobacco. The reaction typically involves the use of nitrosating agents such as sodium nitrite (NaNO2) in an acidic medium. The reaction conditions often include maintaining a low temperature to control the rate of nitrosation and to prevent the formation of unwanted by-products .
Industrial Production Methods
Industrial production of 1-nitrosoanabasine is not common due to its carcinogenic nature. it can be produced in laboratory settings for research purposes. The process involves the extraction of anabasine from tobacco followed by its nitrosation under controlled conditions .
化学反应分析
Types of Reactions
1-Nitrosoanabasine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction of 1-nitrosoanabasine can lead to the formation of anabasine.
Substitution: It can undergo substitution reactions where the nitroso group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidation products include various nitroso derivatives.
Reduction: The major product of reduction is anabasine.
Substitution: Substitution reactions yield a variety of derivatives depending on the nucleophile used.
科学研究应用
1-Nitrosoanabasine is primarily used in scientific research to study its carcinogenic properties and its role as a biomarker for tobacco exposure. It is used in:
Chemistry: As a reference standard in chromatography for the quantification of nitrosamines in tobacco products.
Biology: To study the biological effects of nitrosamines and their role in carcinogenesis.
Medicine: In toxicological studies to understand the health impacts of tobacco-specific nitrosamines.
作用机制
1-Nitrosoanabasine exerts its effects primarily through the formation of DNA adducts, which can lead to mutations and cancer. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can interact with DNA. This interaction results in the formation of DNA adducts, which can cause mutations and initiate carcinogenesis . The molecular targets include various DNA bases, and the pathways involved are primarily those related to DNA repair and apoptosis .
相似化合物的比较
1-Nitrosoanabasine is similar to other tobacco-specific nitrosamines such as:
- N-Nitrosoanatabine
- N-Nitrosonornicotine
- 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK)
Comparison
- N-Nitrosoanatabine : Similar in structure but differs in the position of the nitroso group.
- N-Nitrosonornicotine : Shares a similar nitrosation process but has a different parent alkaloid.
- 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) : More potent carcinogen compared to 1-nitrosoanabasine .
1-Nitrosoanabasine is unique due to its specific formation from anabasine and its distinct biological effects .
属性
CAS 编号 |
1795786-06-9 |
|---|---|
分子式 |
C10H13N3O |
分子量 |
191.23 g/mol |
IUPAC 名称 |
3-[(2R)-1-nitrosopiperidin-2-yl]pyridine |
InChI |
InChI=1S/C10H13N3O/c14-12-13-7-2-1-5-10(13)9-4-3-6-11-8-9/h3-4,6,8,10H,1-2,5,7H2/t10-/m1/s1 |
InChI 键 |
BXYPVKMROLGXJI-SNVBAGLBSA-N |
手性 SMILES |
C1CCN([C@H](C1)C2=CN=CC=C2)N=O |
规范 SMILES |
C1CCN(C(C1)C2=CN=CC=C2)N=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![oxalic acid;1-[2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]azepane](/img/structure/B12733376.png)
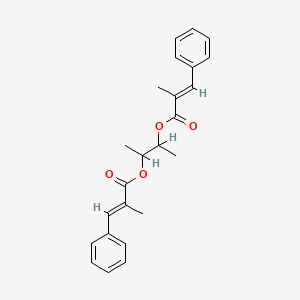
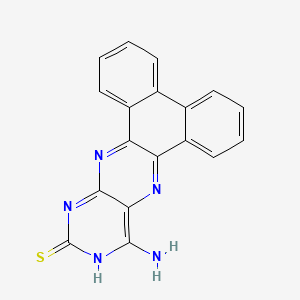
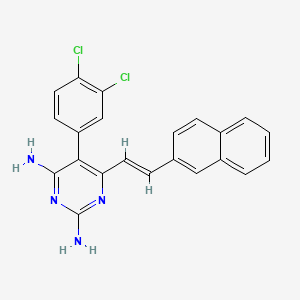
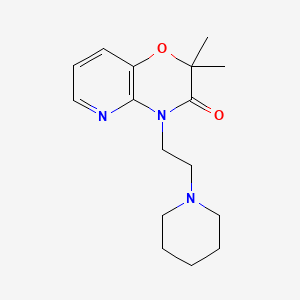
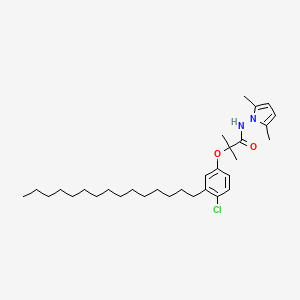
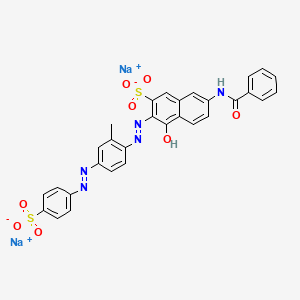
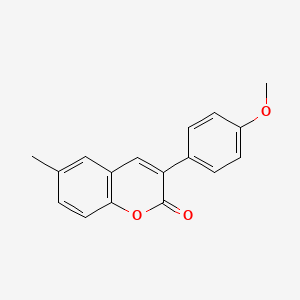
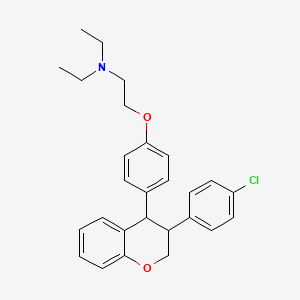
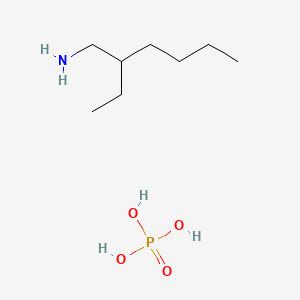
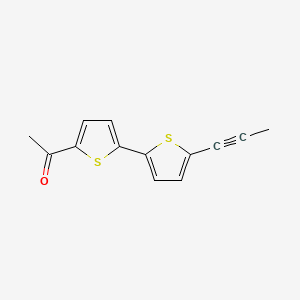
![9-chloro-3-methylsulfanyl-5,7-dithia-4,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),3,9,11-pentaene](/img/structure/B12733447.png)
![9-(2-chlorophenyl)-N-(4-fluorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12733451.png)
